B-ALL is a type of blood cancer that affects immature B lymphocytes. Studies suggest that SYK is overexpressed and active in a subset of B-ALL patients, particularly those with the pro-B phenotype. Entospletinib's ability to inhibit SYK has led researchers to investigate its efficacy in this specific patient population. In vitro studies using B-ALL cell lines have shown that Entospletinib can induce cell death and decrease proliferation in pro-B ALL cells with high SYK expression [1]. These findings suggest Entospletinib might hold promise as a targeted therapy for this subgroup of B-ALL patients.
Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib 1: